1-(Benzyloxy)-4-iodobenzene
Overview
Description
1-(Benzyloxy)-4-iodobenzene is an organic compound with the molecular formula C13H11IO It is characterized by a benzene ring substituted with a benzyloxy group at the first position and an iodine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-iodobenzene can be synthesized through various methods. One common approach involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reaction . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange process. Improved yield and easy purification are notable benefits of this method .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale bromination and benzyl protection processes, followed by halogen exchange reactions. The use of copper-catalyzed halogen exchange reactions is another option, although it may pose environmental challenges due to the use of large quantities of copper iodide and potassium iodide .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding benzoquinones.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and organoboron reagents under mild conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the reagents used.
Oxidation Reactions: Products include benzoquinones and other oxidized derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-iodobenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-iodobenzene involves its reactivity towards various chemical reagents. In Suzuki-Miyaura coupling, for instance, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents, and reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar in structure but with different substituents, affecting its reactivity and applications.
2-Iodo-1-methoxymethoxy-4-tert-octylbenzene: Another similar compound with different protecting groups and reactivity.
Uniqueness: 1-(Benzyloxy)-4-iodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-iodo-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWFGAWFTAZWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941347 | |
Record name | 1-(Benzyloxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19578-68-8 | |
Record name | Benzene, 1-iodo-4-(phenylmethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Benzyloxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzyloxy)-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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